molecular formula C24H24ClN3O4S B13942335 3-{5-Chloro-1-[3-(1-isobutyl-1h-pyrazol-4-yl)-benzenesulfonyl]-1h-indol-3-yl}-propionic acid

3-{5-Chloro-1-[3-(1-isobutyl-1h-pyrazol-4-yl)-benzenesulfonyl]-1h-indol-3-yl}-propionic acid

Cat. No.: B13942335
M. Wt: 486.0 g/mol
InChI Key: JCVLUWSZOTXWGR-UHFFFAOYSA-N
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Description

3-{5-Chloro-1-[3-(1-isobutyl-1h-pyrazol-4-yl)-benzenesulfonyl]-1h-indol-3-yl}-propionic acid is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{5-Chloro-1-[3-(1-isobutyl-1h-pyrazol-4-yl)-benzenesulfonyl]-1h-indol-3-yl}-propionic acid involves multiple steps, starting from readily available starting materials. The key steps typically include the formation of the indole ring, sulfonylation, and the introduction of the propionic acid side chain. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-{5-Chloro-1-[3-(1-isobutyl-1h-pyrazol-4-yl)-benzenesulfonyl]-1h-indol-3-yl}-propionic acid can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce specific functional groups within the molecule.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups such as alkyl or aryl groups.

Scientific Research Applications

3-{5-Chloro-1-[3-(1-isobutyl-1h-pyrazol-4-yl)-benzenesulfonyl]-1h-indol-3-yl}-propionic acid has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological processes or as a potential therapeutic agent.

    Medicine: Its unique structure could be explored for drug development, particularly in targeting specific pathways or receptors.

    Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-{5-Chloro-1-[3-(1-isobutyl-1h-pyrazol-4-yl)-benzenesulfonyl]-1h-indol-3-yl}-propionic acid involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-{5-Chloro-1-[3-(1-isobutyl-1h-pyrazol-4-yl)-benzenesulfonyl]-1h-indol-3-yl}-propionic acid include other indole derivatives, sulfonyl compounds, and pyrazole-containing molecules.

Uniqueness

What sets this compound apart is its unique combination of functional groups, which may confer specific properties such as enhanced binding affinity to certain targets, improved solubility, or increased stability. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C24H24ClN3O4S

Molecular Weight

486.0 g/mol

IUPAC Name

3-[5-chloro-1-[3-[1-(2-methylpropyl)pyrazol-4-yl]phenyl]sulfonylindol-3-yl]propanoic acid

InChI

InChI=1S/C24H24ClN3O4S/c1-16(2)13-27-14-19(12-26-27)17-4-3-5-21(10-17)33(31,32)28-15-18(6-9-24(29)30)22-11-20(25)7-8-23(22)28/h3-5,7-8,10-12,14-16H,6,9,13H2,1-2H3,(H,29,30)

InChI Key

JCVLUWSZOTXWGR-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C=C(C=N1)C2=CC(=CC=C2)S(=O)(=O)N3C=C(C4=C3C=CC(=C4)Cl)CCC(=O)O

Origin of Product

United States

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